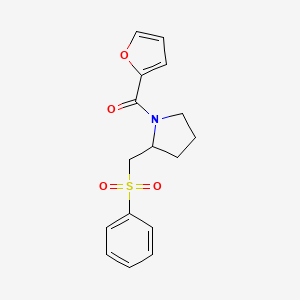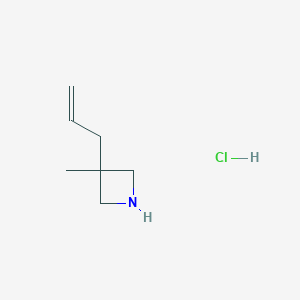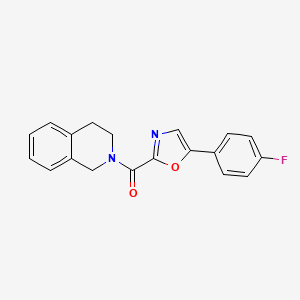
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone" is an intricate organic molecule characterized by its complex structure, featuring both isoquinolinyl and oxazolyl groups. This compound holds potential significance in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone", a multi-step reaction sequence is typically employed:
Formation of Isoquinoline Derivative: : A precursor isoquinoline derivative can be synthesized through Pomeranz–Fritsch or Bischler–Napieralski cyclization.
Oxazole Synthesis: : This involves condensation reactions, often utilizing a nitrile oxide cycloaddition to introduce the oxazole ring.
Final Coupling: : The two synthesized fragments are then coupled through a suitable methanone bridge using reagents like acyl chlorides under mild base conditions.
Industrial Production Methods
Industrial-scale production would involve optimizing the above synthetic routes for scalability, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce costs, and increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations with reagents such as m-chloroperbenzoic acid.
Reduction: : Reduction reactions using hydride donors like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
Oxidation: : Formation of corresponding alcohols or ketones.
Reduction: : Alcohol derivatives.
Substitution: : Formation of substituted aromatic compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's unique structure allows it to be a valuable intermediate in organic synthesis. It can be used to build more complex molecules, making it a crucial tool in synthetic chemistry.
Biology
Medicine
Industry
In the materials science field, derivatives of this compound may be explored for use in novel materials or as chemical probes.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism by which "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone" exerts its effects would depend on the specific biological or chemical system under study. Potential molecular targets include enzymes, receptors, or nucleic acids. The pathways involved could encompass signal transduction mechanisms, metabolic processes, or binding interactions at a molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-dihydroisoquinolin-2(1H)-yl)(5-phenyl-oxazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-chlorophenyl)oxazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-bromophenyl)oxazol-2-yl)methanone
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-7-5-14(6-8-16)17-11-21-18(24-17)19(23)22-10-9-13-3-1-2-4-15(13)12-22/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUICYCKRYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)
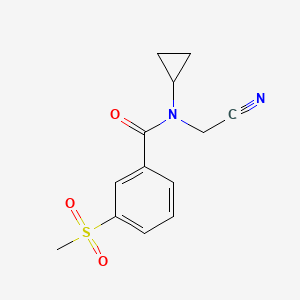
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)
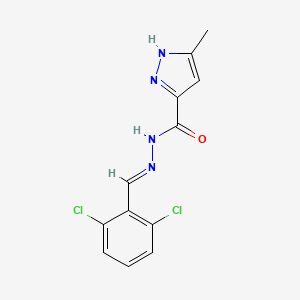

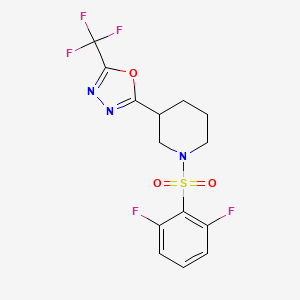
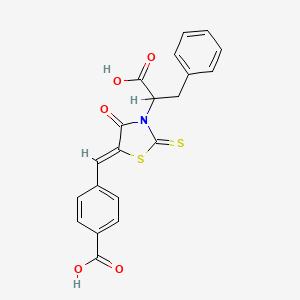
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

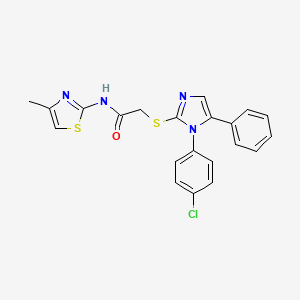
![N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2878422.png)
